3,7-dibromo-10H-phenothiazine
Overview
Description
3,7-dibromo-10H-phenothiazine is a chemical compound with the molecular formula C12H7Br2NS . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3,7-dibromo-10H-phenothiazine involves a two-fold Buchwald–Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with a series of primary and secondary anilines and amines . The structures of the synthesized compounds were confirmed by IR spectral, 1H NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of 3,7-dibromo-10H-phenothiazine consists of a linear tricyclic system that includes two benzene rings joined by a para-thiazine ring . The molecular weight of this compound is 357.07 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,7-dibromo-10H-phenothiazine include a Suzuki–Miyaura cross-coupling reaction . All derivatives possess two reversible oxidations at low potentials with remarkable semiquinone formation constants .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,7-dibromo-10H-phenothiazine include a molecular weight of 357.07 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 37.3 Ų .Scientific Research Applications
Dye-Sensitized Solar Cells
Phenothiazine, including its derivative 3,7-dibromo-10H-phenothiazine, is utilized in photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs). Phenothiazine dyes with different geometries, including those substituted at the 3, 7, and 10 positions, show potential in improving the efficiency of DSSCs. The modification of these positions impacts the photovoltaic performance of the cells (Buene, Hagfeldt & Hoff, 2019).
Electroactive Materials
Phenothiazine derivatives like 3,7-dibromo-10H-phenothiazine have been synthesized as electroactive materials. These derivatives, including mono- and dihydrazones, are effective as hole transporting materials. They exhibit notable thermal, optical, and photophysical properties, contributing to their potential in applications like organic electronics (Bieliauskas et al., 2012).
Electronic Properties and Organic Chemistry
The electronic structure of 3,7-diaminophenothiazine derivatives, synthesized via Buchwald-Hartwig coupling, reveals unique properties like low-potential reversible oxidations and significant semiquinone formation constants. These properties underline their potential applications in fields like organic electronics and materials science (Pereteanu & Müller, 2013).
Fluorescence and Photophysical Properties
3,7-Dibromo-10H-phenothiazine derivatives exhibit multiple fluorescent behaviors, useful in applications like cancer cell photodamage and the development of fluorescent organic nanoparticles. These derivatives can emit fluorescence in different conditions, such as in acidic aqueous or alkaline organic solvents, and can be oxidized to create near-IR dyes (Hsieh, Wu & Chang, 2015).
Photochemotherapy
Certain phenothiazine derivatives, synthesized through oxidative amination, are explored for potential use in photochemotherapy. These compounds, including 3,7-bis(arylamino)phenothiazines, have been investigated for their singlet oxygen yields and photosensitizing efficacy, which are critical in therapeutic applications (Wainwright, Grice & Pye, 1999).
Catalysis and Nanotechnology
Phenothiazines like 3,7-dibromo-10H-phenothiazine play a role in catalysis and nanotechnology. Their photochemical properties have been used for oxidative catalysis and the synthesis of gold nanoparticles, with potential applications in Boolean logic operations. The radical cations of these compounds exhibit distinctive photochemical behaviors beneficial for these applications (Santos et al., 2020).
Safety And Hazards
When handling 3,7-dibromo-10H-phenothiazine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3,7-dibromo-10H-phenothiazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORBAXCWWFMSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C(N2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393518 | |
Record name | 3,7-dibromo-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dibromo-10H-phenothiazine | |
CAS RN |
21667-32-3 | |
Record name | 3,7-dibromo-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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